molecular formula C13H11NO2 B8358457 Biphenyl-3-carboxylic acid hydroxyamide

Biphenyl-3-carboxylic acid hydroxyamide

Cat. No.: B8358457
M. Wt: 213.23 g/mol
InChI Key: SEPGPMDDTZHYJV-UHFFFAOYSA-N
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Description

Biphenyl-3-carboxylic acid hydroxyamide is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. The hydroxyamide functional group adds unique chemical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenyl-3-carboxylic acid hydroxyamide typically involves the amidation of biphenyl-3-carboxylic acid. One common method is the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by the addition of a hydroxylamine derivative to form the hydroxyamide . The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Techniques such as continuous flow chemistry may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-3-carboxylic acid hydroxyamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the biphenyl rings.

Scientific Research Applications

Biphenyl-3-carboxylic acid hydroxyamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of biphenyl-3-carboxylic acid hydroxyamide involves its interaction with specific molecular targets. The hydroxyamide group can form hydrogen bonds with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxylic acid hydroxyamide
  • Biphenyl-2-carboxylic acid hydroxyamide
  • Biphenyl-3-carboxylic acid amide

Uniqueness

Biphenyl-3-carboxylic acid hydroxyamide is unique due to the specific positioning of the carboxylic acid and hydroxyamide groups on the biphenyl scaffold. This arrangement allows for distinct chemical reactivity and biological activity compared to other biphenyl derivatives .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

N-hydroxy-3-phenylbenzamide

InChI

InChI=1S/C13H11NO2/c15-13(14-16)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,16H,(H,14,15)

InChI Key

SEPGPMDDTZHYJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure of Example 1 part (b), but using 3-biphenyl carboxylic acid and hydroxylamine hydrochloride, the desired compound was obtained.
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